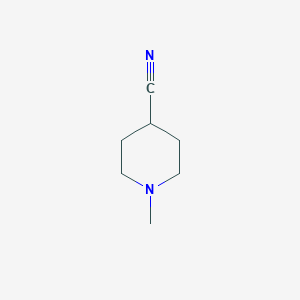

1-Methylpiperidine-4-carbonitrile

Description

Overview of Piperidine (B6355638) Derivatives in Contemporary Chemical Science

Piperidine and its derivatives are among the most important synthetic fragments in the design of new molecules, particularly in the pharmaceutical industry. nih.govnih.gov The piperidine skeleton is a six-membered heterocycle containing one nitrogen atom, and its derivatives are found in a vast array of natural products and synthetic compounds. nih.gov

Historical Context of Piperidine Ring Systems in Synthesis

The study of piperidine chemistry dates back to the 19th century, with early work focusing on the isolation and characterization of naturally occurring alkaloids that contained this structural motif. wikipedia.org Over the decades, chemists have developed numerous methods for the synthesis of piperidine rings, including the hydrogenation of pyridines, a fundamental process that remains a cornerstone of modern organic synthesis. nih.gov The development of efficient and cost-effective methods for creating substituted piperidines continues to be an important area of research in organic chemistry. nih.govajchem-a.com

Significance of Piperidine Scaffolds in Medicinal Chemistry and Drug Design

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmaceuticals across more than twenty classes. nih.govnih.govresearchgate.net Its prevalence is due to its ability to favorably influence the pharmacokinetic and pharmacodynamic properties of drug molecules. researchgate.net The incorporation of a piperidine ring can enhance membrane permeability, improve receptor binding, and increase metabolic stability. researchgate.net Chiral piperidine scaffolds are particularly important in drug design, as the specific stereochemistry can significantly impact biological activity and selectivity. thieme-connect.comresearchgate.netthieme-connect.com

Table 1: Physicochemical Properties of 1-Methylpiperidine-4-carbonitrile

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂N₂ clearsynth.comechemi.com |

| Molecular Weight | 124.18 g/mol clearsynth.comnih.gov |

| Boiling Point | 82-83 °C @ 10 Torr echemi.com |

| Density | 0.9521 g/cm³ @ 20 °C echemi.com |

| Refractive Index | 1.483 echemi.com |

| Flash Point | 79.381 °C echemi.com |

| XLogP3 | 0.78968 echemi.com |

This data is compiled from various chemical suppliers and databases.

Role of Nitrile Functionality in Chemical Reactivity and Synthetic Transformations

The nitrile, or cyano (-C≡N), group is an immensely important functional group in organic synthesis due to its unique reactivity. nih.govnumberanalytics.com The electrophilic carbon atom of the nitrile is susceptible to nucleophilic attack, while the nitrogen atom possesses nucleophilic character. nih.govresearchgate.net This dual reactivity allows nitriles to participate in a wide variety of chemical transformations. researchgate.netwikipedia.org They can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions to form heterocyclic systems. numberanalytics.comwikipedia.org The nitrile group can also act as a directing group in C-H bond functionalization reactions and as a radical acceptor in cascade strategies. nih.gov This versatility makes nitriles valuable intermediates for the synthesis of complex molecules. numberanalytics.comresearchgate.net

Academic Importance of this compound as a Key Intermediate

The academic and industrial interest in this compound stems from its role as a crucial precursor in the synthesis of more complex and functionally diverse molecules. clearsynth.com

Foundational Role in Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. clearsynth.com Its structure is a component of several active pharmaceutical ingredients (APIs). For instance, it is a precursor in the synthesis of certain fentanyl analogues, which are potent narcotic analgesics. researchgate.net The piperidine ring provides a desirable scaffold for interacting with biological targets, while the nitrile group offers a convenient handle for further chemical modifications to optimize the drug's properties.

Applications in Agrochemical Development

The utility of this compound extends to the field of agrochemicals. numberanalytics.com Nitrile-containing compounds are integral to the synthesis of various pesticides and herbicides. numberanalytics.com The structural motifs present in this compound can be found in molecules designed to interact with specific biological targets in pests or weeds. The ability to transform the nitrile group into other functionalities allows for the fine-tuning of the agrochemical's activity, selectivity, and environmental profile. numberanalytics.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-benzyl-4-phenylaminopiperidine-4-carbonitrile |

| 1-benzylpiperidin-4-one |

| Alfentanil |

| Aniline |

| Benzylamine |

| Coniine |

| Donepezil |

| Evodiamine |

| Fentanyl |

| Lobeline |

| Loratadine |

| Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate |

| Methyl cyanoacrylate |

| N-formyl piperidine |

| Nicotine |

| Nitric acid |

| Piperine |

| Pyridine |

| Remifentanil |

| Solenopsin |

| Sufentanil |

Emerging Utility in Material Science

While its application in pharmaceuticals is established, the exploration of this compound in material science represents a burgeoning field of research. The compound is being investigated for its potential to be incorporated into novel polymers and advanced materials. nih.gov The presence of the polar nitrile group and the tertiary amine within the piperidine ring can impart unique characteristics to polymeric structures, such as altered solubility, thermal stability, and adhesive properties.

Research in this area, although still in its early stages, is exploring the use of this compound as a monomer or a modifying agent in polymerization processes. The functional groups present in the molecule offer potential sites for polymerization or for grafting onto other polymer backbones. This could lead to the development of specialized polymers with applications in areas such as coatings, adhesives, and functional films. While specific, large-scale applications are still under investigation, the foundational research into its reactivity and incorporation into macromolecules is a promising avenue for future material innovations.

Synonyms and Nomenclature of this compound in Scientific Literature

In scientific literature and chemical databases, this compound is identified by several names and identifiers, which is crucial for accurate literature searches and procurement. The systematic IUPAC name for this compound is this compound. nih.gov

Beyond its systematic name, it is also known by a variety of synonyms. These include:

1-Methyl-4-cyanopiperidine lab-chemicals.com

4-Cyano-1-methylpiperidine nih.gov

1-Methylisonipecotonitrile nih.gov

4-Piperidinecarbonitrile, 1-methyl- nih.gov

The Chemical Abstracts Service (CAS) has assigned the registry number 20691-92-3 to this compound, which is a universally recognized identifier. nih.gov

Compound Information Table

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 20691-92-3 |

| Molecular Formula | C₇H₁₂N₂ |

| Molecular Weight | 124.19 g/mol |

| Boiling Point | 82-83 °C at 10 Torr |

| Density | 0.9521 g/cm³ at 20 °C |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methylpiperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-9-4-2-7(6-8)3-5-9/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNAKTMSXYZOSTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472715 | |

| Record name | 1-methylpiperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20691-92-3 | |

| Record name | 1-Methyl-4-piperidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20691-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-methylpiperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methylpiperidine 4 Carbonitrile and Its Derivatives

Direct Synthesis Routes for 1-Methylpiperidine-4-carbonitrile

Direct synthesis focuses on constructing the target molecule from readily available starting materials. Key strategies include the alkylation of a pre-existing piperidine-4-carbonitrile, specific N-methylation techniques, and the introduction of the nitrile group onto a 1-methylpiperidine (B42303) scaffold.

A primary and straightforward method for synthesizing this compound is the direct N-alkylation of piperidine-4-carbonitrile. This reaction involves the formation of a carbon-nitrogen bond at the secondary amine of the piperidine (B6355638) ring. The process typically utilizes a methylating agent, such as a methyl halide (e.g., methyl iodide or methyl bromide), which reacts with the nucleophilic nitrogen of the piperidine-4-carbonitrile.

To facilitate the reaction and neutralize the acid formed as a byproduct, a base is often employed. Common bases for this transformation include inorganic carbonates like potassium carbonate (K₂CO₃) or bicarbonates such as potassium bicarbonate (KHCO₃). researchgate.net The reaction can be carried out in a suitable organic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), often at room temperature or with gentle heating to optimize the reaction rate and yield. researchgate.net An alternative approach involves using a stronger base like sodium hydride (NaH) to first deprotonate the piperidine nitrogen, creating a more reactive amide anion, which then readily reacts with the methylating agent. researchgate.net Careful control of stoichiometry is important to favor mono-methylation and prevent the formation of a quaternary ammonium (B1175870) salt as a side product. researchgate.net

Beyond simple alkylation with methyl halides, more specific N-methylation strategies can be employed. One notable method is the Eschweiler-Clarke reaction. This reductive amination procedure uses a mixture of formic acid and formaldehyde (B43269) to introduce the methyl group. In a related synthesis for 1-methylpiperidine-4-carboxylic acid, the precursor is heated with formic acid and formaldehyde, demonstrating the efficacy of this method for N-methylation of the piperidine ring. chemicalbook.com This approach is advantageous as it is performed under milder conditions and avoids the use of alkyl halides.

Optimization of these N-methylation strategies involves adjusting reaction parameters such as temperature, solvent, and the choice of base and methylating agent to maximize yield and purity. For instance, when using alkyl halides, slowly adding the alkylating agent to the piperidine solution can help minimize over-alkylation. researchgate.net

| Method | Methylating Agent(s) | Base/Co-reagent | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|---|

| Direct Alkylation | Methyl Iodide or Methyl Bromide | K₂CO₃ or KHCO₃ | Acetonitrile or DMF | Room temperature or gentle heating (e.g., 70°C) | researchgate.net |

| Eschweiler-Clarke Reaction | Formaldehyde | Formic Acid | Water or other protic solvents | Heating (e.g., 90-100°C) | chemicalbook.com |

| Alkylation via Amide Anion | Methyl Halide | Sodium Hydride (NaH) | DMF | Initial cooling (0°C) followed by stirring at room temperature | researchgate.net |

An alternative synthetic pathway involves introducing the nitrile group onto a pre-formed 1-methylpiperidine ring. The most common precursor for this approach is 1-methyl-4-piperidone (B142233). lookchem.comwikipedia.orgnih.govchemicalbook.comnist.gov The cyanation can be achieved through the formation of a cyanohydrin intermediate.

In this method, 1-methyl-4-piperidone is reacted with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), under acidic conditions. This reaction yields 4-hydroxy-1-methylpiperidine-4-carbonitrile. Subsequent chemical modification of this cyanohydrin intermediate, for example through dehydration or reduction of the hydroxyl group, can lead to the formation of this compound. The precursor, 1-methyl-4-piperidone, can itself be synthesized through various methods, including the Dieckmann cyclization of a diester followed by decarboxylation. wikipedia.org

| Step | Reactant | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1. Cyanohydrin Formation | 1-Methyl-4-piperidone | Sodium Cyanide (NaCN), Acid (e.g., HCl) | 4-Hydroxy-1-methylpiperidine-4-carbonitrile | |

| 2. Hydroxyl Group Removal (Conceptual) | 4-Hydroxy-1-methylpiperidine-4-carbonitrile | Dehydrating or reducing agents | This compound |

Synthesis of Substituted this compound Analogues

Creating analogues of this compound involves the selective modification of the piperidine ring or the nitrile group. These transformations allow for the generation of a diverse library of related compounds.

Achieving regioselective functionalization of the piperidine ring is a significant synthetic challenge. Modern methods have enabled the precise introduction of substituents at various positions. Rhodium-catalyzed C-H insertion reactions have emerged as a powerful tool for this purpose. nih.gov The site-selectivity of the functionalization (i.e., at the C-2, C-3, or C-4 position) can be controlled by the choice of both the rhodium catalyst and the protecting group on the piperidine nitrogen. nih.gov For instance, different dirhodium catalysts can direct the insertion of a carbene to specific positions on the ring, allowing for the synthesis of 2-substituted or 4-substituted analogues. nih.gov

Another strategy involves the generation of an enamine or enamide intermediate from a piperidine precursor. For example, dehydrohalogenation of N-chloropiperidine can produce an enamine, which can then be deprotonated to form an enamide anion. This anion can be regioselectively alkylated at the C-3 position with various alkyl halides. odu.edu These principles can be applied to appropriately substituted piperidine-4-carbonitrile precursors to generate derivatives functionalized at specific ring positions.

| Target Position | Methodology | Key Reagents/Catalysts | Controlling Factor | Reference |

|---|---|---|---|---|

| C-2 or C-4 | Rhodium-catalyzed C-H Insertion | Dirhodium catalysts (e.g., Rh₂(R-TCPTAD)₄), Diazo compounds | Catalyst structure and N-protecting group | nih.gov |

| C-3 | Alkylation of Enamide Anion | Base (e.g., LDA), Alkyl halide | Formation of the kinetic enamide anion | odu.edu |

The nitrile group itself is a versatile functional handle that can be transformed into a variety of other functionalities. researchgate.net These modifications significantly expand the chemical diversity of analogues derived from this compound.

Common transformations include:

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂). A powerful reducing agent such as lithium aluminum hydride (LAH) is effective for this conversion. researchgate.net This creates a basic aminomethyl substituent at the 4-position of the piperidine ring.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to first form a carboxamide (-CONH₂) and, upon further hydrolysis, a carboxylic acid (-COOH). researchgate.netnih.gov This introduces an acidic functional group.

Cycloaddition: The nitrile group can participate in cycloaddition reactions, such as 1,3-dipolar cycloadditions, to form heterocyclic rings like tetrazoles. researchgate.net

Covalent Modification: In specific contexts, particularly in medicinal chemistry, nitriles can act as reversible or irreversible covalent inhibitors by reacting with nucleophilic residues (e.g., cysteine or serine) in protein active sites. nih.gov The reactivity of the nitrile can be modulated by adjacent chemical groups. nih.gov

| Reaction Type | Reagents | Resulting Functional Group | Reference |

|---|---|---|---|

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Amine (-CH₂NH₂) | researchgate.net |

| Hydrolysis (Partial) | H⁺ or OH⁻ (controlled conditions) | Carboxamide (-CONH₂) | researchgate.net |

| Hydrolysis (Complete) | H⁺ or OH⁻ (harsher conditions) | Carboxylic Acid (-COOH) | researchgate.netnih.gov |

| Cycloaddition | Azides (e.g., Sodium Azide) | Tetrazole | researchgate.net |

Stereoselective Synthesis of Enantiomeric Forms

The development of methods for the asymmetric synthesis of piperidine derivatives is crucial, as the stereochemistry of these compounds often dictates their pharmacological activity. researchgate.net While specific literature on the direct enantioselective synthesis of this compound is not abundant, general strategies for creating chiral piperidine scaffolds can be applied. These methods often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. researchgate.netpatentdigest.orglookchem.com

One promising approach involves the use of chiral phosphoric acid catalysts. These catalysts can activate imines towards nucleophilic attack in an enantioselective manner, enabling the construction of chiral heterocycles. researchgate.net Another strategy is the use of transition metal catalysts, such as rhodium, complexed with chiral ligands. Such complexes can catalyze asymmetric additions to prochiral substrates, setting the stereochemistry of the resulting piperidine ring. snnu.edu.cn For instance, a rhodium-catalyzed asymmetric reductive Heck reaction has been employed to create enantioenriched 3-substituted tetrahydropyridines, which are precursors to chiral piperidines. snnu.edu.cn

Furthermore, chiral auxiliary-based methods, like the use of Enders' SAMP/RAMP hydrazones, have been successful in the asymmetric synthesis of substituted piperidinones, which are versatile intermediates. lookchem.com These chiral hydrazones guide the stereoselective alkylation of the piperidinone ring. Subsequent removal of the auxiliary yields the enantiomerically enriched piperidine derivative. Although these methods have been applied to more complex piperidine systems, their adaptation for the synthesis of the enantiomers of this compound represents a viable and important synthetic challenge.

A potential pathway to enantiomerically enriched this compound could involve the asymmetric cyanidation of a suitable precursor. For example, Nagib and colleagues have demonstrated the enantioselective cyanidation of fluorosubstituted amines using a chiral copper(II) catalyst, leading to chiral piperidines after cyclization. nih.gov This highlights the potential for developing a catalytic asymmetric synthesis for the target molecule.

Table 1: General Strategies for Stereoselective Piperidine Synthesis

| Strategy | Catalyst/Auxiliary | Key Transformation | Potential Application to this compound |

| Chiral Brønsted Acid Catalysis | Chiral Phosphoric Acids | Enantioselective nucleophilic addition to imines | Asymmetric synthesis from a suitable imine precursor. researchgate.net |

| Transition Metal Catalysis | Rhodium with Chiral Ligands | Asymmetric reductive Heck reaction | Synthesis of a chiral tetrahydropyridine (B1245486) precursor. snnu.edu.cn |

| Chiral Auxiliary Method | Enders' SAMP/RAMP Hydrazones | Stereoselective alkylation of piperidinones | Asymmetric synthesis via a chiral piperidinone intermediate. lookchem.com |

| Asymmetric Cyanidation | Chiral Copper(II) Catalyst | Enantioselective addition of a cyanide source | Direct asymmetric synthesis of the nitrile functionality. nih.gov |

Advanced Synthetic Transformations Involving this compound

The nitrile group of this compound is a versatile functional handle that can be transformed into a variety of other important functional groups, significantly expanding its utility as a synthetic intermediate.

Conversion to Carboxylic Acid Derivatives (e.g., Esters, Amides)

The hydrolysis of the nitrile functionality in this compound provides access to the corresponding carboxylic acid and its derivatives, such as amides and esters. The outcome of the hydrolysis is highly dependent on the reaction conditions, particularly the pH. chemguide.co.ukstackexchange.com

Under acidic conditions, typically by heating with a dilute mineral acid like hydrochloric acid, the nitrile is hydrolyzed completely to the carboxylic acid, 1-methylpiperidine-4-carboxylic acid, with the concurrent formation of an ammonium salt. masterorganicchemistry.comlibretexts.org The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid. chemguide.co.uk

Acid-Catalyzed Hydrolysis of this compound

Conversely, alkaline hydrolysis, achieved by heating with an aqueous solution of a base like sodium hydroxide (B78521), initially yields the carboxylate salt (e.g., sodium 1-methylpiperidine-4-carboxylate) and ammonia (B1221849) gas. libretexts.org To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. libretexts.org

Alkaline Hydrolysis of this compound

Selective hydrolysis to the corresponding amide, 1-methylpiperidine-4-carboxamide (B1362588), can be achieved under controlled conditions. For instance, using alkaline hydrogen peroxide is a known method for the partial hydrolysis of nitriles to amides. epa.gov More recently, milder protocols for the selective hydrolysis of nitriles to primary amides have been developed using reagents like NaOH in a methanol/dioxane mixture. researchgate.net

Furthermore, amides can be synthesized directly from the carboxylic acid derivative through coupling reactions with amines, often facilitated by coupling agents. rsc.org

Reduction of the Nitrile to Amines

The nitrile group of this compound can be readily reduced to a primary amine, yielding (1-methylpiperidin-4-yl)methanamine. This transformation is a fundamental route to primary amines and can be accomplished through several methods. wikipedia.orglibretexts.org

Catalytic hydrogenation is a widely used industrial and laboratory method for this reduction. wikipedia.org This process involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst. Common catalysts for nitrile reduction include Raney nickel, platinum, and rhodium. wikipedia.orggoogle.com The reaction conditions, such as pressure and temperature, can be optimized to achieve high yields of the primary amine. For example, rhodium catalysts have been shown to be effective for the hydrogenation of nitriles to primary amines under relatively mild pressures. google.com

Alternatively, chemical reduction using metal hydrides is a common laboratory-scale method. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that efficiently converts nitriles to primary amines. libretexts.org The reaction proceeds via nucleophilic attack of the hydride on the electrophilic carbon of the nitrile, followed by further reduction of the intermediate imine species.

Table 2: Methods for the Reduction of this compound

| Method | Reagents/Catalyst | Product | Key Features |

| Catalytic Hydrogenation | H₂, Raney Ni or Rhodium | (1-Methylpiperidin-4-yl)methanamine | Suitable for large-scale synthesis, "greener" process. wikipedia.orggoogle.com |

| Chemical Reduction | Lithium Aluminum Hydride (LiAlH₄) | (1-Methylpiperidin-4-yl)methanamine | High efficiency for laboratory-scale synthesis. libretexts.org |

Introduction into Complex Polycyclic Systems

The this compound scaffold can serve as a building block for the construction of more complex, polycyclic molecules, including spirocyclic systems. Spirocyclic structures, where two rings share a single atom, are of significant interest in drug discovery due to their rigid three-dimensional frameworks.

One strategy to form spiropiperidines involves the reductive cyclization of an α-amino nitrile. In a relevant example, a substituted piperidine nitrile was subjected to reductive cyclization onto an alkene to yield a 2-spiropiperidine with high diastereoselectivity. whiterose.ac.uk This demonstrates the potential of using the nitrile group in this compound as a precursor for intramolecular cyclizations to form spiro-fused systems.

Another approach is through intramolecular palladium-catalyzed α-arylation. For instance, an intramolecular reaction of an amide enolate with a tethered aryl bromide on a piperidine ring has been used to synthesize a 3-spiropiperidine. whiterose.ac.uk This highlights how the piperidine ring itself can be a platform for constructing fused ring systems.

The aza-Diels-Alder reaction represents another powerful tool for constructing piperidine-containing polycycles. This reaction, typically involving an imine and a diene, can lead to the formation of piperidin-4-ones, which are structurally related to this compound. rsc.org While not a direct transformation of the nitrile, this cycloaddition strategy underscores the utility of piperidine-based synthons in building complex polycyclic frameworks.

Catalytic Approaches in this compound Synthesis

Catalytic methods offer efficient and selective routes for the synthesis of this compound and its derivatives, often with improved atom economy and milder reaction conditions compared to stoichiometric approaches.

Transition Metal Catalysis (e.g., Palladium, Rhodium, Copper)

Transition metals play a crucial role in modern organic synthesis, and their application to the synthesis of piperidines is an active area of research.

Palladium Catalysis: Palladium catalysts are renowned for their ability to mediate a wide range of cross-coupling reactions. The cyanation of aryl and vinyl halides or pseudohalides is a well-established palladium-catalyzed reaction for the formation of nitriles. researchgate.netresearchgate.netnih.govorganic-chemistry.org This reaction typically involves the oxidative addition of the halide to a Pd(0) species, followed by transmetalation with a cyanide source and subsequent reductive elimination to afford the nitrile product. While these methods are most commonly applied to sp²-hybridized carbons, the principles could be adapted for the synthesis of this compound from a suitably functionalized piperidine precursor. For example, a palladium-catalyzed cyanation of a 4-halopiperidine derivative could be a potential synthetic route.

Rhodium Catalysis: Rhodium catalysts have demonstrated utility in the hydrogenation of nitriles to primary amines, as mentioned in section 2.3.2. google.com Furthermore, rhodium has been employed in the asymmetric synthesis of piperidine derivatives, showcasing its potential for controlling stereochemistry. snnu.edu.cn

Organocatalysis in Stereocontrolled Syntheses

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including polysubstituted piperidine derivatives. This approach avoids the use of metal catalysts, offering a more sustainable and often milder reaction environment. Chiral amines, such as derivatives of prolinol, are frequently employed to induce stereoselectivity.

One prominent strategy involves the domino Michael addition/aminalization process. nih.gov For instance, the reaction between aldehydes and trisubstituted nitroolefins, catalyzed by an O-TMS protected diphenylprolinol, can produce highly functionalized piperidines. nih.govacs.org This method allows for the formation of four contiguous stereocenters in a single step with excellent enantioselectivity. nih.gov Another key organocatalytic transformation is the inverse-electron-demand aza-Diels-Alder reaction. This reaction, using a chiral amine catalyst in conjunction with an acid co-catalyst, can convert N-sulfonyl-1-aza-1,3-butadienes and α,β-unsaturated aldehydes into optically pure polysubstituted piperidines. thieme-connect.com While the stereoselectivity can be moderate for some isomers, the enantioselectivity for the major product is often excellent (≥97% ee). thieme-connect.com

The Mannich reaction, a cornerstone of C-C bond formation, is also amenable to organocatalysis for piperidine synthesis. rsc.org L-proline, a readily available and inexpensive organocatalyst, effectively catalyzes the Mannich reaction between in situ generated cyclic imines and ketones, a method inspired by the biosynthesis of piperidine alkaloids. rsc.org This biomimetic approach highlights the versatility of organocatalysts in constructing the piperidine core. rsc.org Furthermore, rhodium-catalyzed reductive transamination reactions, while involving a metal, utilize a chiral primary amine to induce chirality, representing a hybrid approach that circumvents the need for complex chiral catalysts and high-pressure hydrogen gas. dicp.ac.cn

| Catalyst Type | Reaction | Key Features | Reference |

| O-TMS protected diphenylprolinol | Domino Michael addition/aminalization | Forms four contiguous stereocenters; Excellent enantioselectivity | nih.govacs.org |

| Chiral amine / Benzoic acid | Inverse-demand aza-Diels-Alder | Access to highly functionalized, enantiopure piperidines; Mild conditions | thieme-connect.com |

| L-proline | Mannich reaction | Biomimetic approach; Uses readily available catalyst | rsc.org |

Biocatalysis and Enzymatic Transformations

Biocatalysis offers a highly selective and sustainable alternative for the synthesis of chiral piperidines. nih.govnih.gov Enzymes operate under mild conditions and can provide exquisite control over stereochemistry, which is often difficult to achieve with traditional chemical methods. nih.govnih.gov

A significant advancement is the use of chemo-enzymatic cascades, which combine chemical synthesis steps with biocatalytic transformations. nih.govacs.org One such cascade involves an amine oxidase/ene imine reductase system to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.govacs.org This method has been successfully applied to the synthesis of key intermediates for important drugs like the antipsychotics Preclamol and OSU-6162, and the cancer therapeutic Niraparib. nih.govacs.org

Transaminases are another class of enzymes pivotal to piperidine synthesis. rsc.org In a hybrid bio-organocatalytic approach, a transaminase generates a reactive cyclic imine intermediate (Δ¹-piperideine) in situ. This intermediate then undergoes a proline-catalyzed Mannich reaction with a ketone to yield 2-substituted piperidines. rsc.org This strategy elegantly combines the selectivity of biocatalysis with the bond-forming efficiency of organocatalysis. rsc.org The development of such enzymatic and chemo-enzymatic methods is a crucial step towards more efficient and sustainable routes to complex chiral piperidine-containing molecules. nih.gov

| Enzyme/System | Transformation | Application Example | Reference |

| Amine Oxidase / Ene Imine Reductase | Asymmetric dearomatization of activated pyridines | Synthesis of Preclamol, OSU-6162, and Niraparib intermediates | nih.govacs.orgacs.org |

| Transaminase (TA) / L-proline | In situ generation of Δ¹-piperideine followed by Mannich reaction | Synthesis of 2-substituted piperidine alkaloids | rsc.org |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is increasingly important in chemical manufacturing to minimize environmental impact. researchgate.net In the context of synthesizing this compound and its derivatives, these principles can be applied in several ways, including the use of alternative solvents and the optimization of atom economy.

A key area of innovation is the replacement of hazardous organic solvents with more environmentally benign alternatives. researchgate.net Deep eutectic solvents (DESs), such as those formed from glucose and urea, have been shown to be effective media for the synthesis of piperidin-4-one derivatives, which are closely related structural precursors to this compound. researchgate.net These solvents are inexpensive, biodegradable, and can sometimes also act as catalysts, simplifying the reaction setup. researchgate.net The use of a glucose-urea DES in a one-pot synthesis of piperidin-4-ones from aldehydes, ketones, and ammonia resulted in good to excellent yields (68-82%), demonstrating a viable green synthetic method. researchgate.net

Furthermore, synthetic strategies that improve atom economy are central to green chemistry. Catalytic methods, both organocatalytic and biocatalytic as discussed previously, are inherently more atom-economical than stoichiometric reactions. For instance, transfer hydrogenation using formaldehyde as the hydrogen source to convert piperidine-4-carboxylic acid to 1-methylpiperidine-4-carboxylic acid is an example of applying greener reaction conditions. google.com By designing synthetic routes that maximize the incorporation of starting materials into the final product and utilize safer solvents and catalysts, the synthesis of this compound can be made more sustainable. researchgate.netresearchgate.net

Chemical Reactivity and Reaction Mechanisms of 1 Methylpiperidine 4 Carbonitrile

Nucleophilic Reactions of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is central to the synthetic utility of 1-methylpiperidine-4-carbonitrile, allowing for its conversion into a variety of other functional groups.

The nitrile group can be hydrolyzed to either a carboxylic acid or an amide under aqueous acidic or basic conditions. The reaction proceeds through a nucleophilic attack on the electrophilic nitrile carbon.

Under basic conditions , a hydroxide (B78521) ion attacks the nitrile carbon, forming an imine anion intermediate. This intermediate is then protonated by water to yield an imidic acid, which tautomerizes to the more stable amide, 1-methylpiperidine-4-carboxamide (B1362588). If the reaction is allowed to proceed, further hydrolysis of the amide occurs. The hydroxide ion attacks the carbonyl carbon of the amide, leading to a tetrahedral intermediate that expels an amide anion to form 1-methylpiperidine-4-carboxylic acid. scbt.comtcichemicals.comnih.gov

Under acidic conditions , the nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon and forming a protonated imidic acid. After deprotonation, this tautomerizes to the amide. Continued heating in an acidic solution leads to the protonation of the amide carbonyl oxygen, followed by nucleophilic attack of water on the carbonyl carbon. This ultimately results in the formation of 1-methylpiperidine-4-carboxylic acid and an ammonium (B1175870) ion after the cleavage of the C-N bond.

| Product Name | Molecular Formula | CAS Number |

| 1-Methylpiperidine-4-carboxylic acid | C₇H₁₃NO₂ | 68947-43-3 scbt.com |

| 1-Methylpiperidine-4-carboxamide | C₇H₁₄N₂O | 83383-50-6 |

Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily add to the electrophilic carbon of the nitrile group. wikipedia.orgwikipedia.org These reactions provide a powerful method for forming new carbon-carbon bonds.

Grignard Reagents (R-MgX): The reaction of this compound with a Grignard reagent results in the formation of an imine intermediate after the nucleophilic addition of the 'R' group to the nitrile carbon. masterorganicchemistry.comleah4sci.com This intermediate is typically not isolated but is hydrolyzed in a subsequent step with aqueous acid. The acid-catalyzed hydrolysis of the imine converts it into a ketone. masterorganicchemistry.com For example, reacting this compound with methylmagnesium bromide would yield 4-acetyl-1-methylpiperidine after acidic workup.

Organolithium Reagents (R-Li): Organolithium reagents are even more reactive nucleophiles than Grignard reagents and react in a similar fashion with nitriles. saylor.orgmasterorganicchemistry.comnumberanalytics.com The alkyl or aryl group from the organolithium reagent adds to the nitrile carbon, and subsequent hydrolysis of the resulting imine anion intermediate affords a ketone. wikipedia.org Due to their high reactivity, these reactions must be carried out under anhydrous conditions to prevent the reagent from being quenched by protons. wikipedia.org

Reaction Scheme: Addition of Organometallic Reagents

Addition Step: CN1CCC(CC1)C#N + R-M → CN1CCC(CC1)C(R)=N-M (where M = MgX or Li)

Hydrolysis Step: CN1CCC(CC1)C(R)=N-M + H₃O⁺ → CN1CCC(CC1)C(=O)R + NH₃

While the nitrile group can participate in cycloaddition reactions, serving as a dienophile or a component in other pericyclic reactions, specific examples involving this compound are not extensively documented. In general, the participation of a nitrile in a [4+2] Diels-Alder reaction requires either high temperatures or electronic activation of the nitrile group, which is not inherently present in this molecule. mdpi.comlibretexts.org However, intramolecular Diels-Alder reactions have been demonstrated with pyridazinecarbonitriles, where the nitrile is part of a π-deficient heteroaromatic system, suggesting that under specific structural arrangements, cycloadditions are possible. mdpi.com It is conceivable that this compound could be a substrate for transition-metal-catalyzed cycloadditions, for instance, in [2+2+2] cycloadditions with alkynes to form substituted pyridines, but this remains a subject for further research.

Electrophilic Reactions on the Piperidine (B6355638) Ring

The piperidine ring, particularly the positions alpha to the tertiary nitrogen, can undergo electrophilic substitution, providing a route to further functionalize the heterocyclic core.

The carbons adjacent (alpha) to the piperidine nitrogen can be functionalized through the formation of an iminium ion intermediate.

The Polonovski reaction is a classic method for this transformation. organicreactions.orgnumberanalytics.com The reaction begins with the oxidation of the tertiary amine of this compound to its corresponding N-oxide using an oxidant like hydrogen peroxide. Treatment of the N-oxide with an activating agent, such as acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA), leads to an N-acyloxyammonium intermediate. This intermediate then eliminates a carboxylic acid via abstraction of a proton from a carbon alpha to the nitrogen (either the N-methyl group or a C-2/C-6 ring carbon), generating a highly reactive iminium ion. This iminium ion can then be trapped by various nucleophiles to yield an α-substituted piperidine. This method is a powerful alternative to harsher demethylation procedures. organicreactions.orgnih.gov

Direct deprotonation at the alpha-position using a strong, non-nucleophilic base like sec-butyllithium, followed by quenching with an electrophile (e.g., an alkyl halide), is another strategy to achieve alpha-substitution. youtube.com

The piperidine ring is generally stable but can undergo specific reactions that lead to ring-opening or rearrangement.

The von Braun reaction involves the treatment of a tertiary amine, such as this compound, with cyanogen (B1215507) bromide (BrCN). wikipedia.org The reaction proceeds through nucleophilic attack of the piperidine nitrogen on the cyanogen bromide, displacing the bromide ion and forming a quaternary cyanoammonium salt. wikipedia.org The bromide ion then acts as a nucleophile in an SN2 reaction, attacking one of the N-alkyl groups. In the case of 1-methylpiperidine (B42303), attack at the N-methyl carbon would lead to N-demethylation, yielding piperidine-4-carbonitrile and bromomethane. However, attack at one of the ring carbons (C-2 or C-6) would result in the cleavage of the piperidine ring, producing a cyanamide-functionalized alkyl bromide. The regioselectivity of the bromide attack depends on the substitution pattern and steric factors. nih.govyoutube.com

Rearrangement reactions of the piperidine skeleton itself, such as the Ferrier rearrangement analogue, typically require specific functionalities on the ring, like an enol ether, which are not present in the parent this compound. johnshopkins.edu However, various radical-induced rearrangement reactions can be employed to construct or modify piperidine rings. acs.org

Role of the N-Methyl Group in Reactivity and Steric Hindrance

The presence of a methyl group on the nitrogen atom of the piperidine ring significantly impacts the molecule's reactivity and stereochemistry. This influence can be categorized into electronic and steric effects.

Electronic Effects:

The N-methyl group, being an alkyl group, is electron-donating. This inductive effect increases the electron density on the nitrogen atom, thereby enhancing its basicity compared to the parent piperidine molecule. lab-chemicals.com This heightened basicity can influence reactions where the nitrogen acts as a base or a nucleophile. For instance, in quaternization reactions with phenacyl halides, the reactivity of N-methyl piperidine derivatives can be attributed to these electronic effects. journalagent.com

Steric Hindrance:

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms, offering insights into transition states, reaction energies, and the influence of molecular structure on reactivity. For a molecule like this compound, methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are invaluable.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed to predict molecular geometries, reaction energies, and transition state structures, thereby elucidating reaction pathways.

For piperidine derivatives, DFT calculations can be used to:

Determine Stable Conformations: Analyze the relative energies of different chair and boat conformations, and the preferred orientation of substituents. For N-methylpiperidine, DFT studies can quantify the energy difference between the equatorial and axial conformers of the methyl group.

Calculate Reaction Barriers: By modeling the transition state structures, DFT can predict the activation energy for various reactions, such as nucleophilic substitution or oxidation. This allows for a comparison of the feasibility of different reaction pathways. acs.org

Analyze Electronic Properties: DFT can provide insights into the distribution of electron density, molecular orbitals (HOMO and LUMO), and electrostatic potential. mdpi.com These properties are crucial for understanding the nucleophilic and electrophilic character of different parts of the molecule and predicting sites of reaction.

Illustrative DFT Data for N-Methylpiperidine Derivatives:

| Property | Calculated Value (Illustrative) | Significance for Reactivity |

| Energy Difference (Axial vs. Equatorial N-Me) | ~3.16 kcal/mol researchgate.net | Confirms the strong preference for the equatorial position, minimizing steric hindrance and influencing reaction stereochemistry. |

| N-atom Mulliken Charge | -0.25 (Illustrative) | A more negative charge compared to unsubstituted piperidine would indicate increased electron density and higher basicity. |

| HOMO Energy | -6.5 eV (Illustrative) | Higher HOMO energy compared to unsubstituted piperidine would suggest greater nucleophilicity. |

| LUMO Energy | +1.2 eV (Illustrative) | The distribution of the LUMO can indicate potential sites for nucleophilic attack on the molecule. |

This table is illustrative and based on general principles of N-methylpiperidine derivatives. Actual values for this compound would require specific DFT calculations.

Molecular Dynamics (MD) simulations are a computational method that analyzes the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic evolution of a system over time.

In the context of reaction mechanisms, MD simulations can be used to:

Explore Reaction Landscapes: Simulate the trajectory of reactants as they approach each other and evolve into products, providing insights into the dynamic aspects of the reaction pathway.

Study Solvent Effects: Explicitly model the role of solvent molecules in stabilizing or destabilizing reactants, transition states, and products. The solvation of the protonated amine, for instance, significantly affects its basicity. lab-chemicals.com

Investigate Conformational Changes: Track the conformational changes of the piperidine ring during a reaction, which can be crucial for understanding the reaction mechanism and stereoselectivity.

Simulate Binding Interactions: In the context of biological systems, MD simulations can model the binding of a ligand like this compound to a receptor, revealing key interactions and the dynamics of the binding process. acs.org

Illustrative Application of MD Simulations:

| Simulation Aspect | Information Gained (Illustrative) | Relevance to Reaction Mechanisms |

| Reactant Approach Trajectories | Analysis of the preferred angles and distances of approach for a reactant towards the piperidine nitrogen or the nitrile group. | Understanding the steric factors that govern the initial stages of a reaction. |

| Solvation Shell Dynamics | Tracking the rearrangement of solvent molecules around the molecule as a reaction proceeds. | Elucidating the role of the solvent in stabilizing charged intermediates or transition states. |

| Ring Puckering Dynamics | Observing fluctuations in the piperidine ring conformation during the course of a simulated reaction. | Determining if specific ring conformations are required for or are a consequence of the reaction. |

| Ligand-Receptor Binding Pathway | Simulating the pathway of the molecule as it enters and binds to the active site of a protein. | Providing a dynamic picture of the binding process, which is essential for understanding its function in a biological context. |

This table is illustrative. Specific insights would require dedicated MD simulations of this compound in a defined reactive environment.

Medicinal Chemistry and Pharmacological Applications of 1 Methylpiperidine 4 Carbonitrile Derivatives

1-Methylpiperidine-4-carbonitrile as a Scaffold in Drug Discovery

The piperidine (B6355638) ring is a privileged scaffold in drug design, appearing in numerous approved pharmaceuticals. researchgate.net The this compound framework, in particular, offers a valuable starting point for creating new therapeutic agents by allowing chemists to explore chemical space and modulate physicochemical and pharmacokinetic properties. researchgate.net Its structure is a common core in a wide array of active pharmaceuticals, and its strategic use can enhance biological activity, selectivity, and reduce potential toxicity. researchgate.net

The this compound scaffold is a key building block in the synthesis of novel therapeutic agents targeting a range of biological systems. mdpi.comnih.gov Medicinal chemists utilize this core structure to design and create diverse libraries of compounds for screening against various diseases. nih.govresearchgate.net The synthesis process often involves modifying the core scaffold to improve potency, selectivity, and drug-like properties. nih.gov

For instance, in the development of inhibitors for 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an enzyme target for Mycobacterium tuberculosis, a piperidine scaffold was systematically modified. nih.gov The campaign focused on three molecular regions—western, central, and eastern—to replace a benzophenone (B1666685) moiety with various aryl and biaryl isosteres, aiming to reduce lipophilicity and enhance antimicrobial activity. nih.gov Similarly, small molecule mu-opioid receptor agonists have been designed and synthesized based on the 4-phenyl piperidine scaffold to explore the therapeutic potential of loperamide (B1203769) analogs. nih.gov The synthesis of these novel agents often employs parallel synthesis techniques to generate optimization libraries efficiently. researchgate.net

The general approach involves using the piperidine core to orient functional groups in a specific spatial arrangement to interact with target proteins. The nitrile group of this compound can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further points for diversification. A key intermediate in the synthesis of a potent NMDA antagonist, ethyl (+/-)-cis-4-(cyanomethyl)-N-allylpiperidine-2-carboxylate, highlights the utility of the cyanomethylpiperidine structure in building complex molecules. ebi.ac.uk

Structure-Activity Relationship (SAR) analysis is a critical process in drug discovery that systematically investigates how chemical structure modifications affect a molecule's biological activity. oncodesign-services.comdrugdesign.org For derivatives of this compound, SAR studies guide the optimization of lead compounds by identifying key structural features that influence potency, selectivity, and safety. oncodesign-services.com

In the development of inhibitors against the Mycobacterium tuberculosis enzyme MenA, SAR studies on a piperidine scaffold revealed important trends. nih.gov Researchers designed and synthesized a series of analogs, modifying different parts of the molecule to improve inhibitory potency and reduce high lipophilicity. nih.gov Initial findings showed that replacing a benzophenone group with 2-naphthyl or 4-chloro/4-bromophenyl groups could retain both MenA inhibitory potency and antimicrobial activity. nih.gov

For 1,4-substituted piperidines designed as T-type calcium channel inhibitors, SAR studies were crucial for improving selectivity. nih.gov Initial lead compounds showed good potency but had limited selectivity over other ion channels like hERG. nih.gov Further SAR exploration, which involved reducing the basicity of the piperidine nitrogen and introducing polarity (such as an axial fluorine), led to the discovery of a derivative with a significantly improved selectivity profile. nih.gov

These studies demonstrate that systematic modifications to the piperidine core and its substituents are essential for fine-tuning the pharmacological profile of the resulting drug candidates. oncodesign-services.comdrugdesign.org

Neuropharmacological Applications

Derivatives of the this compound scaffold have been extensively investigated for their effects on the central nervous system, leading to the development of compounds with applications in various neuropharmacological areas.

T-type calcium channels are implicated in neurological disorders such as epilepsy and neuropathic pain. The this compound framework has been utilized to develop potent and selective inhibitors of these channels. nih.govnih.gov Through ligand-based drug design, researchers have prepared and evaluated 4-piperidinecyanide derivatives for their activity against the α(1G) T-type calcium channel. nih.gov

A notable discovery involved a series of 1,4-substituted piperidines identified as potent and selective T-type calcium channel antagonists. nih.gov Optimization of an initial high-throughput screening lead resulted in a piperidine amide with good potency but limited selectivity. nih.gov Subsequent SAR studies focusing on reducing the piperidine's basicity and adding polarity led to the identification of compound 30 (a 3-axial fluoropiperidine), which exhibited a significantly improved selectivity profile, good oral bioavailability, and brain penetration. nih.gov In a rat model of absence epilepsy, this compound robustly reduced seizure frequency and duration. nih.gov Several compounds in another study showed significant T-type channel inhibitory activity with minimal off-target effects on the hERG channel. nih.gov A selected compound from this series demonstrated efficacy in a neuropathic pain model by inhibiting mechanical allodynia. nih.gov

| Compound | Target | Activity | Reference |

|---|---|---|---|

| Piperidine Amide 6 | T-type Calcium Channels | Good potency, limited selectivity over hERG and L-type channels. | nih.gov |

| 3-Axial Fluoropiperidine 30 | T-type Calcium Channels | Significantly improved selectivity; reduced seizures in rat epilepsy model at 33 nM plasma concentration. | nih.gov |

| Compound 31a (4-piperidinecyanide derivative) | α(1G) T-type Calcium Channel | Showed inhibitory effect on mechanical allodynia in a neuropathic pain model. | nih.gov |

The piperidine scaffold is a well-established structural motif in the design of selective serotonin (B10506) reuptake inhibitors (SSRIs), which are widely used to treat depression and anxiety disorders. google.comgoogle.com Compounds that inhibit the reuptake of serotonin can treat a variety of disorders associated with the serotonergic neural system, including depression, anxiety, and obsessive-compulsive disorders. google.com

A patent describes a series of piperidine derivatives as potent inhibitors of monoamine neurotransmitter reuptake, including serotonin. google.com These compounds are characterized by a piperidine ring connected to a phenyl group, which can be substituted with various functional groups to modulate activity. google.com The research demonstrates that compounds incorporating the piperidine structure can efficiently inhibit the reuptake of serotonin in synaptosomes, indicating their potential as therapeutic agents. google.com

N-methyl-D-aspartate (NMDA) receptors are critical for synaptic plasticity but their overactivation can lead to neuronal cell death, a process implicated in several neurological disorders. google.comnih.gov Antagonists of the NMDA receptor are therefore of significant interest for treating conditions associated with glutamate-mediated excitotoxicity. nih.gov The piperidine scaffold has been instrumental in developing potent and selective NMDA receptor antagonists. ebi.ac.ukgoogle.comgoogle.com

One key development involved resolving (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid into its constituent enantiomers. ebi.ac.uk The synthesis utilized an intermediate, ethyl (+/-)-cis-4-(cyanomethyl)-N-allylpiperidine-2-carboxylate, which is structurally related to this compound. ebi.ac.uk The antagonist activity was found to reside in the (-)-2R,4S-isomer, which showed high affinity for the NMDA receptor (IC50 = 67 nM) and potent antagonist activity in vivo. ebi.ac.uk Other research has focused on developing carboxylic acid amide derivatives based on a piperidine structure that act as highly effective and selective antagonists of the NMDA receptor, with some showing selectivity for the NR2B subtype. google.comgoogle.com These findings underscore the utility of the piperidine core in designing molecules that can modulate the NMDA receptor complex, potentially offering new treatments for neurodegenerative diseases and other CNS disorders. nih.gov

| Compound | Target/Assay | Activity (IC50) | Reference |

|---|---|---|---|

| (-)-(2R,4S)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid (LY235723) | NMDA Receptor Affinity ([3H]CGS 19755 binding) | 67 ± 6 nM | ebi.ac.uk |

| (-)-(2R,4S)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid (LY235723) | NMDA Antagonist Activity (cortical slice) | 1.9 ± 0.24 µM | ebi.ac.uk |

Ligands for Histamine (B1213489) and Sigma Receptors

Derivatives of 1-methylpiperidine (B42303) have been identified as potent ligands for both histamine and sigma receptors. The piperidine moiety is a crucial structural feature for achieving dual activity at the histamine H3 receptor (H3R) and the sigma-1 receptor (σ1R). ugr.esacs.org This dual-targeting approach is of significant interest for developing therapies with potentially enhanced efficacy.

Research has shown that replacing a piperazine (B1678402) ring with a piperidine ring can dramatically increase affinity for the σ1R while maintaining high affinity for the H3R. ugr.es For instance, a comparison between a piperazine analogue and its corresponding 4-pyridylpiperidine derivative, KSK68, revealed that the latter exhibited high affinity for both H3 and σ1 receptors, while the former was highly selective for H3R. acs.orgnih.gov This highlights the critical role of the piperidine core in dual H3/σ1 receptor activity. acs.org The protonated form of the piperidine derivative is believed to engage in a vital salt bridge interaction with Glu172 within the σ1R binding pocket, contributing to its high biological activity. acs.org

Several studies have focused on designing and synthesizing novel piperidine-based ligands with optimized affinity and selectivity profiles. The introduction of different substituents on the piperidine ring and the variation of linker lengths have been explored to modulate the interaction with these receptors.

Table 1: Binding Affinities of Selected Piperidine Derivatives at Histamine H3 and Sigma-1 Receptors

| Compound | hH3R Ki (nM) | σ1R Ki (nM) |

|---|---|---|

| Compound 5 | 7.70 | 3.64 |

| Compound 11 | 6.2 | 2.5 |

| Compound 12 | 3.3 | 4.5 |

Data sourced from studies on dual histamine H3 and sigma-1 receptor ligands. ugr.esacs.org

Potential in Treating Neurological Disorders (e.g., Neuropathic Pain, Migraine, Seizures)

The dual antagonism of H3 and σ1 receptors by 1-methylpiperidine derivatives presents a promising therapeutic strategy for various neurological disorders, particularly neuropathic pain. ugr.esnih.gov The H3 receptor is involved in the modulation of neurotransmission in the central nervous system, and its antagonists have been investigated for their potential in treating conditions like Alzheimer's disease and schizophrenia. acs.orgnih.gov The σ1 receptor is implicated in a range of physiological processes, including learning, memory, and pain perception. nih.gov

Derivatives of 1-methylpiperidine that act as dual H3/σ1 receptor antagonists have demonstrated significant antinociceptive activity in preclinical models of both nociceptive and neuropathic pain. ugr.esnih.gov For example, compound 12, a 4-pyridylpiperidine derivative, showed a broad spectrum of analgesic activity. nih.gov

The management of migraine, a complex neurological disorder, often involves medications with antiseizure properties. nih.gov While direct studies on this compound for migraine are not extensively documented, the known effects of piperidine derivatives on CNS targets suggest a potential avenue for investigation. For instance, some antiseizure medications are thought to exert their effects through modulation of N-type calcium channels and GABAergic systems, which could be influenced by piperidine-based compounds. nih.gov

Anti-cancer Research Applications

Piperidine and its derivatives have emerged as a significant class of compounds in anticancer research, with the ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. nih.gov While research on this compound itself is specific, the broader family of piperidine derivatives has shown considerable promise.

For example, piperidine derivatives have been synthesized and evaluated for their cytotoxic effects against a range of cancer cells, including breast, colon, and leukemia cell lines. nih.gov One study highlighted a piperidine derivative, DTPEP, synthesized from Tamoxifen, which inhibited cell proliferation in both estrogen receptor (ER) positive and negative breast cancer cells. nih.gov Another compound, 2-amino-4-(1-piperidine)pyridine, was found to inhibit the proliferation of colon cancer cells and arrest the cell cycle in the G1/G0 phase. nih.gov

Furthermore, novel vindoline-piperazine conjugates, where piperazine is a related heterocyclic amine, have demonstrated significant antiproliferative effects on a wide panel of human tumor cell lines. mdpi.com This suggests that the incorporation of a piperidine or a similar heterocyclic scaffold can be a viable strategy in the design of new anticancer agents.

Table 2: Anticancer Activity of Selected Piperidine Derivatives

| Derivative | Cancer Cell Line | Effect |

|---|---|---|

| DTPEP | MDA-MB-231 (ER-), MCF-7 (ER+) | Inhibition of cell proliferation |

This table provides examples of the anticancer potential of the broader piperidine class. nih.gov

Antimicrobial and Antifungal Activities of Derivatives

Derivatives of piperidin-4-one, a closely related structure to this compound, have been synthesized and screened for their antibacterial and antifungal properties. biomedpharmajournal.org These studies have revealed that certain derivatives exhibit significant antimicrobial activity, sometimes comparable to standard antibiotics like ampicillin. biomedpharmajournal.org

One area of investigation involves the synthesis of thiosemicarbazone derivatives of piperidin-4-ones. These derivatives have shown enhanced antifungal activity compared to the parent piperidin-4-one, indicating that the addition of the thiosemicarbazone group boosts this biological effect. biomedpharmajournal.org The minimum inhibitory concentration (MIC) of these compounds has been determined against various bacterial and fungal strains, including Staphylococcus aureus, E. coli, Bacillus subtilis, and several species of Microsporum and Trichophyton. biomedpharmajournal.org

In other research, N-methyl-4-piperidone-derived monoketone curcuminoids were synthesized and evaluated. While they did not show antifungal activity, some compounds displayed moderate antibacterial activity against cariogenic bacteria such as Streptococcus mutans. mdpi.comchemrxiv.org Additionally, novel myricetin (B1677590) derivatives containing piperidine and amide fragments have been designed and shown to have excellent inhibitory effects against plant pathogens like Xanthomonas oryzae pv. Oryzae. nih.gov The stereochemistry of piperidin-4-one derivatives has also been shown to influence their antibacterial and antifungal activities. nih.gov

Table 3: Antimicrobial Activity of Piperidin-4-one Derivatives

| Derivative Type | Target Organisms | Observed Activity |

|---|---|---|

| Thiosemicarbazones | M. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicans | High antifungal activity |

| Thiosemicarbazones | Staphylococcus aureus, E. coli, Bacillus subtilis | Good antibacterial activity |

| N-methyl-4-piperidone-derived monoketone curcuminoids | Streptococcus mutans | Moderate antibacterial activity |

This table summarizes the antimicrobial potential of various piperidine derivatives. biomedpharmajournal.orgmdpi.comnih.gov

Other Emerging Pharmacological Applications

Beyond the well-established areas of research, derivatives of this compound are being explored for other valuable pharmacological effects.

The analgesic potential of piperidine derivatives is linked to their action on the central nervous system, as discussed in the context of neurological disorders. In addition to neuropathic pain, these compounds are being investigated for broader analgesic and anti-inflammatory activities.

Piperazine derivatives, which share structural similarities with piperidines, have been shown to possess anti-nociceptive and anti-inflammatory properties. nih.govnih.gov For example, a piperazine derivative, LQFM-008, reduced pain in both the neurogenic and inflammatory phases of the formalin test and decreased paw edema in a carrageenan-induced inflammation model. nih.gov Another study on a piperazine derivative, LQFM182, demonstrated a dose-dependent decrease in acetic acid-induced writhing and a reduction in inflammatory mediators like TNF-α and IL-1β. nih.gov The analgesic activity of some pyridazine (B1198779) derivatives containing a piperazine moiety has also been found to be more potent than acetaminophen (B1664979) in certain tests. pcbiochemres.com

The piperidine ring is considered a privileged scaffold for developing potent antioxidant agents. innovareacademics.in The planar nature of this heterocyclic nucleus allows for the introduction of various substituent groups, which can modulate its antioxidant capacity. A review of piperidine-containing compounds highlighted their antioxidant potential, classifying them into different structural categories such as N-substituted piperidines and piperanols. innovareacademics.in The antioxidant activity of these derivatives is often correlated with their structure and lipophilicity. innovareacademics.in

Prodrug Strategies Incorporating this compound

The chemical scaffold of this compound is utilized in prodrug strategies primarily through its derivatives, particularly the 1-methylpiperidine-4-carboxamide (B1362588) moiety. This chemical group can be attached to a parent drug molecule as a "promoiety," a carrier designed to improve the drug's physicochemical properties and enhance its delivery. A notable application of this strategy is in the development of antibacterial agents.

A key challenge in drug development is poor aqueous solubility, which can hinder the formulation of a drug for effective administration. The antibacterial compound PC190723, a potent inhibitor of the bacterial cell division protein FtsZ, showed promise against various strains of Staphylococcus, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govbohrium.com However, the clinical potential of PC190723 was limited by its poor drug-like properties, most notably its low solubility. bohrium.comnih.gov

To address this limitation, a prodrug approach was employed, leading to the synthesis of TXY541. bohrium.com In this strategy, the 1-methylpiperidine-4-carboxamide group acts as a promoiety, covalently linked to the parent drug, PC190723. The primary goal of this chemical modification was to enhance the aqueous solubility of the compound. Research findings indicate that the resulting prodrug, TXY541, was 143 times more soluble than the parent drug PC190723 in an acidic aqueous vehicle, making it more suitable for both oral and intravenous formulations. bohrium.comnih.gov

The effectiveness of a prodrug is dependent on its ability to convert back to the active parent drug within the body. TXY541 was designed to be stable in formulation but to release PC190723 under physiological conditions. In staphylococcal growth media, the conversion of TXY541 to PC190723 occurred with a half-life of approximately 8 hours. bohrium.com This conversion was significantly faster in 100% mouse serum, with a half-life of about 3 minutes, suggesting that the cleavage of the promoiety is likely catalyzed by enzymes present in the blood. bohrium.comnih.gov

Pharmacokinetic studies in mice demonstrated that after administration of TXY541, the released PC190723 had a half-life of 0.56 hours and an oral bioavailability of 29.6%. bohrium.comnih.gov These findings underscore the success of the prodrug strategy in not only improving solubility but also enabling effective systemic exposure to the active drug after oral administration. The research highlights TXY541 as a promising therapeutic candidate for further preclinical development in the fight against staphylococcal infections. bohrium.comnih.gov Another N-Mannich base derivative of PC190723, named TXY436, was also developed as a prodrug to enhance solubility and was found to convert to PC190723 at physiological pH with a half-life of about 18.2 minutes. nih.gov

Table of Research Findings for PC190723 Prodrugs

| Prodrug Name | Parent Drug | Promoiety/Derivative | Key Improvement | Conversion Half-life |

|---|---|---|---|---|

| TXY541 | PC190723 | 1-methylpiperidine-4-carboxamide | 143x increase in aqueous solubility | ~3 minutes (in mouse serum) |

| TXY436 | PC190723 | N-Mannich base | ~100-fold increase in solubility (acidic) | ~18.2 minutes (at pH 7.4) |

Advanced Characterization and Analytical Methodologies for 1 Methylpiperidine 4 Carbonitrile

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to understanding the molecular architecture of 1-Methylpiperidine-4-carbonitrile. By probing the interaction of the molecule with electromagnetic radiation, techniques like NMR, IR, and Mass Spectrometry provide detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The N-methyl group (N-CH₃) would typically appear as a singlet. The protons on the piperidine (B6355638) ring would present as more complex multiplets due to their chemical environment and spin-spin coupling with neighboring protons.

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon atoms. Key expected signals include those for the N-methyl carbon, the distinct carbons of the piperidine ring, the quaternary carbon at the 4-position, and the carbon of the nitrile group (C≡N). While specific experimental data for this compound is not widely published, data from closely related structures, such as 4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine-4-carbonitrile, show the piperidine ring carbons and the N-methyl carbon resonating in the range of 35-53 ppm. uky.edu The nitrile carbon is typically observed further downfield.

| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H NMR | N-CH₃ | ~2.2 - 2.5 | Singlet |

| Piperidine Ring Protons (axial/equatorial) | ~1.8 - 3.0 | Complex multiplets | |

| Methine Proton (CH-CN) | ~2.5 - 3.0 | Multiplet | |

| ¹³C NMR | N-CH₃ | ~46 | - |

| Piperidine Ring Carbons | ~30 - 55 | Multiple signals expected | |

| Quaternary Carbon (C-CN) | ~35 - 40 | - | |

| Nitrile Carbon (C≡N) | ~120 - 125 | Characteristic downfield shift |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most prominent and diagnostic feature in its IR spectrum is the stretching vibration of the nitrile group (C≡N). This absorption is typically sharp and occurs in a region of the spectrum with few other interfering peaks. Other expected absorptions include C-H stretching from the methyl and piperidine ring methylene (B1212753) groups, and C-N stretching vibrations.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | 2240 - 2260 | Medium to Sharp |

| Alkyl C-H | Stretch | 2850 - 3000 | Strong |

| Amine C-N | Stretch | 1000 - 1250 | Medium |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. For this compound (molecular weight: 124.18 g/mol ), the molecular ion peak (M⁺) would be expected at an m/z of 124. The fragmentation pattern is dominated by cleavages adjacent to the nitrogen atom (alpha-cleavage), a characteristic pathway for aliphatic amines. google.com The loss of an alkyl radical from the piperidine ring is a probable fragmentation route.

| m/z Value | Assignment | Fragmentation Pathway |

|---|---|---|

| 124 | [M]⁺ | Molecular Ion |

| 123 | [M-H]⁺ | Loss of a hydrogen radical |

| 97 | [M-HCN]⁺ | Loss of hydrogen cyanide |

| 82 | [M-C₂H₄N]⁺ | Alpha-cleavage with ring fragmentation |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides unambiguous proof of molecular structure by determining the precise arrangement of atoms in a crystal. While a crystal structure for this compound itself is not publicly documented, the structure of a closely related derivative, 4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine-4-carbonitrile, has been solved. uky.edu

This analysis revealed that the piperidine ring adopts a stable chair conformation in the solid state. uky.edu In this derivative, the bulkier benzo[b]thiophene substituent occupies an equatorial position to minimize steric strain, while the nitrile group is in an axial position. uky.edu This finding strongly suggests that this compound would also favor a chair conformation for its six-membered ring, as this is the lowest energy arrangement for piperidine systems.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₆N₂S |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 18.1809 (4) |

| b (Å) | 10.6493 (3) |

| c (Å) | 6.8470 (8) |

| Volume (ų) | 1325.67 (16) |

| Z (Molecules per unit cell) | 4 |

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are essential for separating this compound from impurities and for performing accurate quantitative measurements.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound. A reversed-phase HPLC method is typically suitable for this type of polar compound. Since the molecule lacks a significant UV-absorbing chromophore, conventional UV detection can be challenging. Therefore, more universal detectors such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) are often employed for sensitive detection and quantification. The method can be validated for parameters like linearity, precision, and accuracy to ensure it is suitable for routine quality control.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile (B52724) and Water |

| Modifier | 0.1% Formic Acid or Trifluoroacetic Acid (TFA) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detector | Mass Spectrometry (MS) or Charged Aerosol Detector (CAD) |

Gas Chromatography (GC)

Gas chromatography stands as a primary technique for the analysis of volatile and semi-volatile compounds like this compound. It is extensively used for purity assessment and quantification in various matrices. A typical GC method for this compound would involve a capillary column with a stationary phase of intermediate polarity to effectively separate the analyte from potential impurities.

A sensitive gas chromatographic method has been developed for the determination of piperazine (B1678402) derivatives, which can be adapted for this compound. nih.gov The separation is often achieved on a dimethylsilicone capillary column or a similar phase. nih.gov For detection, a nitrogen-phosphorus detector (NPD) is highly effective due to the presence of nitrogen in the molecule, offering excellent sensitivity. nih.gov Alternatively, a flame ionization detector (FID) can be employed for general-purpose analysis. researchgate.net

For complex samples or when dealing with trace-level analysis, headspace GC can be utilized. This technique is particularly useful for analyzing residual solvents or volatile impurities. google.comchromforum.org In some cases, derivatization may be employed to enhance the volatility or thermal stability of the analyte, although direct analysis is often feasible for this compound. chromforum.org

A hypothetical GC method for the analysis of this compound is outlined in the table below.

| Parameter | Value |

| Column | DB-5 or HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C (FID or NPD) |

| Carrier Gas | Helium or Nitrogen |

| Flow Rate | 1-2 mL/min |

| Oven Program | Initial temp 60°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min |

| Injection Mode | Split or Splitless |

This table represents a typical set of parameters and may require optimization for specific applications.